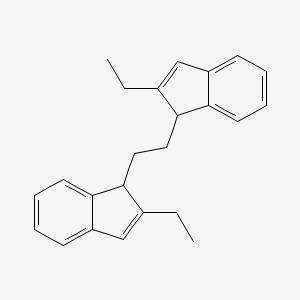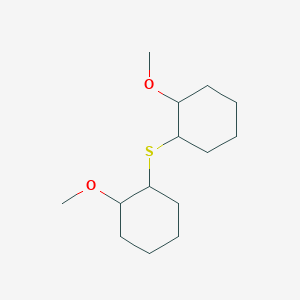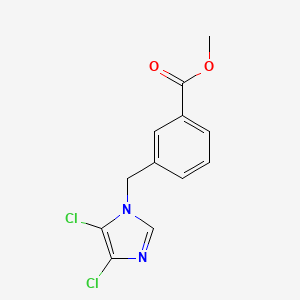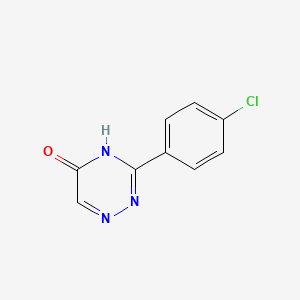![molecular formula C14H24N2O B12556756 5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL CAS No. 142644-91-5](/img/structure/B12556756.png)
5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL is an organic compound with a complex structure that includes both amine and alcohol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL typically involves multi-step organic reactions. One common method includes the alkylation of 4-amino-3-methylphenyl with 2-bromoethylamine, followed by the reduction of the resulting intermediate to yield the desired compound. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the amino group or convert the alcohol group to an alkane using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, amines.
Substitution: Various substituted amines and alcohols.
Applications De Recherche Scientifique
5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-methylpentan-1-ol: A structurally similar compound with a simpler structure.
2-(4-Amino-3-methylphenyl)ethylamine: Shares the aromatic amine group but lacks the pentanol chain.
4-Amino-3-methylphenol: Contains the aromatic amine and hydroxyl groups but lacks the ethylamine and pentanol chains.
Uniqueness
5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
142644-91-5 |
|---|---|
Formule moléculaire |
C14H24N2O |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
5-[2-(4-amino-3-methylphenyl)ethylamino]pentan-1-ol |
InChI |
InChI=1S/C14H24N2O/c1-12-11-13(5-6-14(12)15)7-9-16-8-3-2-4-10-17/h5-6,11,16-17H,2-4,7-10,15H2,1H3 |
Clé InChI |
XQQMGAVLKSPMBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CCNCCCCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)

![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
![6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B12556707.png)

![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)






